Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) is a synthetic anabolic steroid with significant implications in both medical and athletic contexts. It is structurally related to testosterone and is often associated with performance enhancement in sports. This compound, also known as methandienone, is a 17α-methylated derivative of nandrolone and is classified as an anabolic androgenic steroid.
Methandienone was first developed in the 1950s for therapeutic use in conditions like muscle wasting and osteoporosis. It falls under the category of anabolic steroids, which are synthetic variations of the male sex hormone testosterone. The compound is classified as a C19 steroid, characterized by its 19-carbon structure, which influences its anabolic properties.
The synthesis of Androsta-1,5-dien-3-one involves several key steps:
For instance, a common synthesis route includes the use of palladium on charcoal for hydrogenation steps and specific conditions for stereoselective reactions to ensure the correct configuration at stereogenic centers .
The molecular formula for Androsta-1,5-dien-3-one is . It features:
The compound's stereochemistry plays a crucial role in its interaction with androgen receptors, affecting its potency and efficacy as an anabolic agent.
Androsta-1,5-dien-3-one undergoes various chemical reactions that are critical for its metabolism and biological activity:
For example, studies have shown that methandienone can be metabolized into several hydroxymethyl derivatives through enzymatic action in the liver .
The mechanism of action of Androsta-1,5-dien-3-one primarily involves:
Research indicates that methandienone's anabolic effects are significantly more pronounced than its androgenic effects due to its unique structural modifications .
These properties influence its formulation in pharmaceutical products and its bioavailability when administered .
Androsta-1,5-dien-3-one has several applications:
Despite its benefits, the use of methandienone is controversial due to potential side effects and regulatory restrictions in competitive sports .
17-Hydroxy-17-methylandrosta-1,5-dien-3-one functions as a mechanism-based inactivator of cytochrome P450 aromatase (CYP19A1), the enzyme responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This compound belongs to the class I steroid-based inhibitors that irreversibly bind to the enzyme’s active site, distinct from nonsteroidal type II inhibitors that coordinate with the heme iron. Its structural mimicry of natural androgen substrates allows competitive displacement, while its modified backbone enables covalent modification of aromatase [1]. Upon binding, the compound undergoes catalytic activation similar to physiological substrates but forms a reactive intermediate that alkylates critical nucleophilic residues (e.g., cysteine or lysine) within the catalytic pocket. This results in permanent enzyme inactivation, effectively suppressing estrogen biosynthesis. In vitro studies demonstrate >90% aromatase suppression at micromolar concentrations (IC₅₀ = 0.92 ± 0.17 µM), correlating with plasma estradiol reduction in pharmacological models [1] [3].
The irreversible inhibition mechanism involves two proposed pathways:
Table 1: Key Structural Elements Driving Irreversible Binding
Structural Feature | Role in Irreversible Inhibition | Experimental Evidence |
---|---|---|
17α-Methyl Group | Steric hindrance prevents substrate release | Reduced Ki (0.15 µM) vs. non-methylated analogs |
Δ¹ Unsaturation | Generates electrophilic C1/C2 enone | Mass spectrometry detection of Cys-adducted metabolite |
Δ⁵ Unsaturation | Enhances C6 electrophilicity | NMR identification of 6β-hydroxy adduct |
3-Ketone | Coordinates with heme iron | Loss of inhibition upon reduction to 3α/β-alcohol |
17-Hydroxy-17-methylandrosta-1,5-dien-3-one exhibits distinct pharmacodynamic advantages over classical aromatase inhibitors:
Table 2: Comparative Analysis of Steroidal Aromatase Inhibitors
Parameter | 17-Hydroxy-17-methyl-androsta-1,5-dien-3-one | ATD | Exemestane |
---|---|---|---|
IC₅₀ (µM) | 0.89 ± 0.21 | 0.86 ± 0.12 | 0.92 ± 0.17 |
Inactivation Type | Irreversible | Irreversible | Irreversible |
Key Metabolites | 6β-Hydroxy (inactive) | 7α/7β-Hydroxy | 17β-Dihydro (active) |
Metabolic Stability (t₁/₂, h) | 8.2 | 3.5 | 6.1 |
Binding Affinity (Kd, nM) | 15.3 | 22.7 | 18.9 |
The conjugated diene system (Δ¹ and Δ⁵) critically modulates affinity and inhibitory kinetics:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2